molecular formula C21H24N2OS B2437168 N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isobutyramide CAS No. 850917-17-8

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isobutyramide

Cat. No. B2437168
CAS RN: 850917-17-8
M. Wt: 352.5
InChI Key: RGHZJNTZVMQSBA-UHFFFAOYSA-N
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Description

N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isobutyramide, also known as INDY, is a novel small molecule compound that has gained attention as a potential therapeutic agent due to its promising biological activities. INDY belongs to the class of indole-based compounds and has a unique chemical structure that makes it an interesting target for scientific research.

Scientific Research Applications

Anti-Inflammatory Properties

The compound’s structural resemblance to ibuprofen (2- (4-isobutylphenyl) propionic acid), a well-known non-steroidal anti-inflammatory drug (NSAID), suggests that it may exhibit similar anti-inflammatory effects . Researchers have investigated its potential as an anti-inflammatory agent, particularly in the context of arthritis and musculoskeletal disorders.

Biological Activities of Tryptamine Derivatives

Tryptamine (1) and its derivatives are known for their diverse biological activities. Researchers have explored the compound’s effects on various cellular processes, including neurotransmission, mood regulation, and immune responses . Investigating its interactions with receptors and enzymes could reveal novel therapeutic applications.

Anti-HIV Activity

Indole derivatives, including those related to our compound, have been studied for their anti-HIV potential. Researchers synthesized similar molecules and screened them for activity against HIV-1 and HIV-2 strains. While the specific compound hasn’t been directly tested, its structural features warrant further investigation .

Drug Development

Amides play a crucial role in drug development. By coupling ibuprofen with tryptamine via amide bond formation, researchers obtained N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isobutyramide. This compound could serve as a starting point for designing novel drugs with improved pharmacological profiles .

properties

IUPAC Name

2-methyl-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-14(2)21(24)22-12-13-25-20-17-6-4-5-7-18(17)23-19(20)16-10-8-15(3)9-11-16/h4-11,14,23H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHZJNTZVMQSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide

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